

CAS number 20445-33-4 chemical information and safety

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride

Cat. No.: B1224843

[Get Quote](#)

An In-depth Technical Guide to (S)-(+)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride (CAS 20445-33-4)

Chemical Identification and Overview

(S)-(+)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride, identified by CAS number 20445-33-4, is a specialized acyl chloride widely known in the fields of organic chemistry and stereochemical analysis.^{[1][2]} It is most commonly referred to as (+)-Mosher's acid chloride or (S)-(+)-MTPA-Cl.^{[3][4]} This compound is a chiral derivatizing agent, primarily utilized for determining the enantiomeric purity and absolute configuration of chiral alcohols and amines through Nuclear Magnetic Resonance (NMR) spectroscopy.^{[1][3]}

The molecule's utility stems from its trifluoromethyl group and the chiral center which, after reaction with a chiral substrate, forms diastereomeric esters or amides. These diastereomers exhibit distinct NMR spectral properties, allowing for detailed stereochemical assignment.^{[1][5][6]} It is a valuable tool in the synthesis and characterization of natural products, pheromones, and other complex chiral molecules.^[3]

Physicochemical Properties

(+)-Mosher's chloride is a colorless to slightly yellow liquid under standard conditions.^[5] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_8ClF_3O_2$	[1] [6]
Molecular Weight	252.62 g/mol	[3]
Appearance	Colorless to slight yellow liquid	[4] [5]
Boiling Point	213-214 °C (lit.)	[3]
Density	1.35 g/mL at 25 °C (lit.)	[3]
Refractive Index (n _{20/D})	1.469 (lit.)	[3]
Optical Purity (ee)	≥98% (GLC)	[3]
Storage Temperature	-20°C	[3]
Solubility	Reacts with water	

Safety and Handling

(+)-Mosher's chloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment. Thermal decomposition can release toxic gases such as hydrogen chloride and hydrogen fluoride.[\[6\]](#)

Hazard Class	GHS Classification
Pictogram	GHS05
Signal Word	Danger
Hazard Statement	H314: Causes severe skin burns and eye damage. [3] [6]
Storage Class	8A: Combustible corrosive hazardous materials

Precautionary Measures & First Aid:

- Prevention: Wear protective gloves, clothing, eye, and face protection (P280).[\[6\]](#)

- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower (P303 + P361 + P353). Immediately call a POISON CENTER or doctor.[6]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338). Immediately call a POISON CENTER or doctor.[6]
- Ingestion: Rinse mouth. Do NOT induce vomiting (P301 + P330 + P331).[6]
- Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.
- Handling: Use in a well-ventilated area, preferably a fume hood. It is moisture-sensitive and reacts with water, liberating toxic gas.[6] Keep away from heat and sources of ignition.[6]
- Incompatible Materials: Strong oxidizing agents, water, and moist air.[6]

Core Application: Mosher's Ester Analysis

The primary application of (+)-Mosher's chloride is in Mosher's ester analysis, a definitive NMR method for assigning the absolute configuration of chiral secondary alcohols and amines.[1] The methodology involves two parallel reactions where the chiral substrate is treated separately with both (S)-(+)- and (R)-(-)-MTPA chloride to form a pair of diastereomeric esters.

The underlying principle is the anisotropic effect of the phenyl ring in the MTPA moiety. In the most stable conformation of the resulting esters, the phenyl group and the trifluoromethyl group orient themselves to shield or deshield nearby protons of the substrate. By comparing the ^1H NMR spectra of the two diastereomers and calculating the chemical shift differences ($\Delta\delta = \delta_S - \delta_R$), the absolute stereochemistry of the carbinol or amino center can be reliably determined.[1][5][6]

Reaction Mechanism and Stereochemical Principle

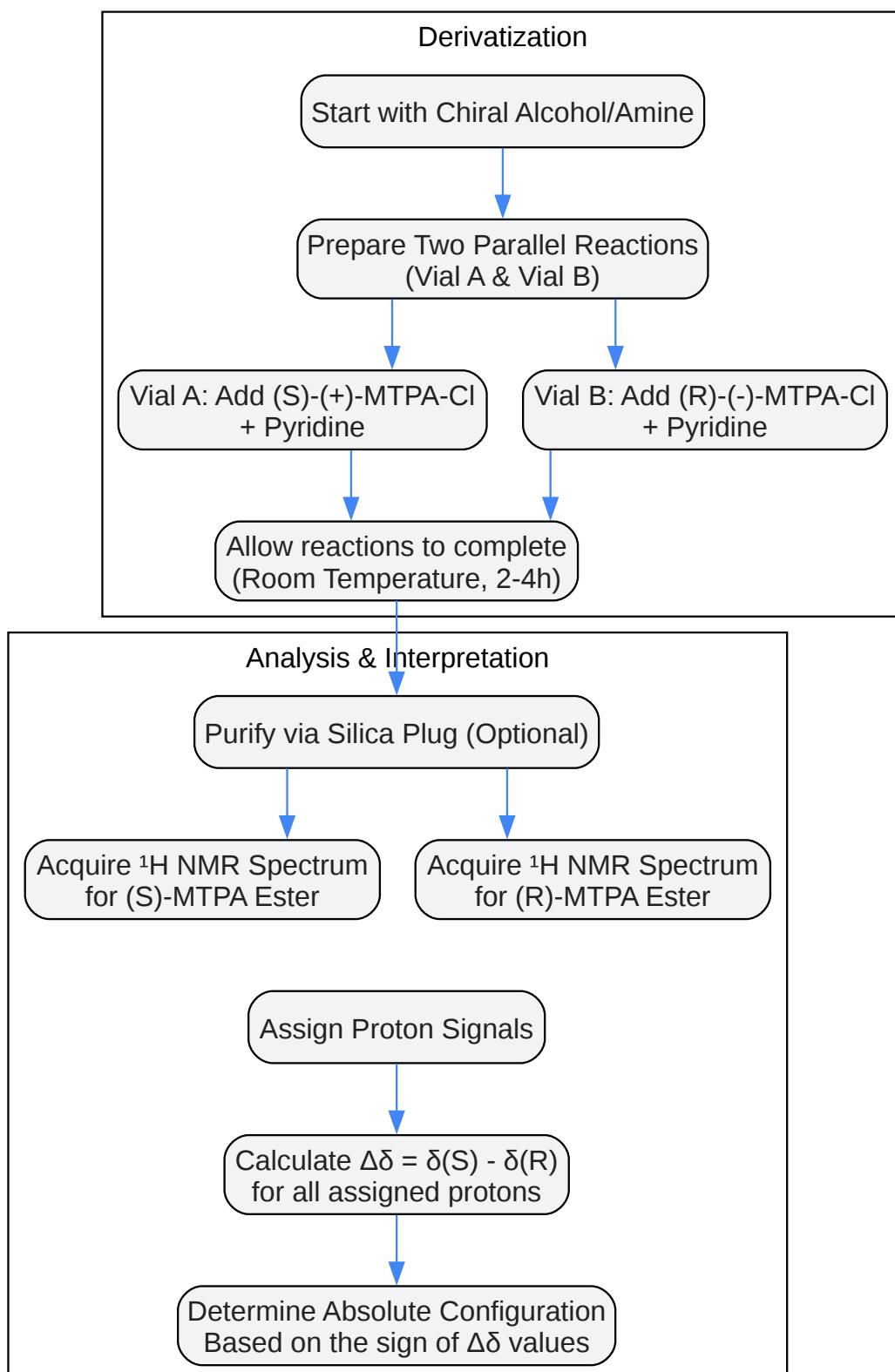
The reaction of (+)-Mosher's chloride with a chiral alcohol proceeds via a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination

of the chloride leaving group yields the stable MTPA ester and hydrochloric acid, which is typically scavenged by a non-nucleophilic base like pyridine.

Caption: General reaction of (+)-Mosher's chloride with a chiral alcohol.

Experimental Protocol: Mosher's Ester Analysis

The following is a generalized protocol for the preparation of diastereomeric MTPA esters for NMR analysis, adapted from established methodologies.[\[1\]](#)[\[4\]](#) Two separate reactions must be run in parallel: one with (S)-(+)-MTPA-Cl and one with (R)-(-)-MTPA-Cl.


Materials:

- Chiral alcohol or amine of interest (~5 mg)
- (S)-(+)-MTPA-Cl (CAS 20445-33-4) (1.2 - 1.5 equivalents)
- (R)-(-)-MTPA-Cl (1.2 - 1.5 equivalents)
- Anhydrous pyridine or other suitable base (e.g., DMAP, triethylamine)
- Anhydrous dichloromethane (DCM) or deuterated chloroform (CDCl_3) as solvent
- NMR tubes, syringes, and standard laboratory glassware (dried)

Procedure:

- Preparation: In a clean, dry NMR tube or small vial, dissolve the chiral alcohol (~5 mg) in anhydrous DCM or CDCl_3 (approx. 0.5 mL).
- Addition of Base: Add a slight excess of anhydrous pyridine (approx. 10 μL) to the solution to act as a catalyst and acid scavenger.
- Derivatization (Parallel Reactions):
 - Reaction A: To the solution of the alcohol, add (S)-(+)-MTPA-Cl (~1.2 eq.).
 - Reaction B (in a separate vessel): Prepare an identical solution of the alcohol and add (R)-(-)-MTPA-Cl (~1.2 eq.).

- Reaction Monitoring: Seal the vessels and allow the reactions to proceed at room temperature. The reaction is typically complete within 2-4 hours but may be left longer to ensure completion. Monitor the reaction by TLC or ^1H NMR by observing the disappearance of the carbinol proton signal.
- Work-up (Optional but Recommended): For cleaner spectra, the crude reaction mixture can be passed through a small plug of silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to remove excess reagents and pyridinium salts.
- NMR Analysis: Acquire high-resolution ^1H NMR spectra for both the (S)-MTPA ester and the (R)-MTPA ester.
- Data Interpretation:
 - Assign the proton signals for both diastereomers.
 - Calculate the chemical shift difference ($\Delta\delta$) for corresponding protons using the formula: $\Delta\delta = \delta(\text{S-ester}) - \delta(\text{R-ester})$.
 - Protons with a positive $\Delta\delta$ value are assigned to one side of the MTPA plane, and those with a negative $\Delta\delta$ value are on the other, allowing for the assignment of the absolute configuration of the stereocenter.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Mosher's ester analysis.

Biological Activity Context

(+)-Mosher's chloride is not a biologically active molecule in the traditional sense of a drug or therapeutic agent. It is a reactive chemical reagent designed for *ex vivo* analytical purposes. Its interaction with biological molecules is limited to its use in derivatizing purified natural products or metabolites to determine their stereochemistry.

However, it plays a critical indirect role in drug development and natural product chemistry. By enabling the unambiguous assignment of absolute stereochemistry, it helps researchers understand the structure-activity relationships of potentially bioactive compounds. For instance, studies have used Mosher's method to determine the configuration of newly isolated natural products that were subsequently found to possess antiproliferative or anti-neuroinflammatory activities.^[7] Its utility is also noted in the synthesis of agrochemicals where specific stereoisomers can have enhanced efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CAS number 20445-33-4 chemical information and safety]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1224843#cas-number-20445-33-4-chemical-information-and-safety>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com